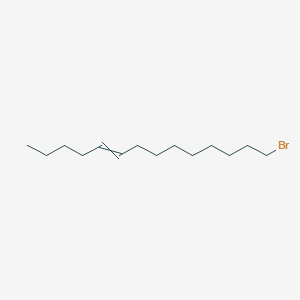
5-Tetradecene, 14-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tetradecene, 14-bromo- is an organic compound with the molecular formula C14H27Br. It is a brominated derivative of tetradecene, which is an alkene with a 14-carbon chain. The presence of the bromine atom at the 14th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecene, 14-bromo- typically involves the bromination of 5-Tetradecene. This can be achieved through the addition of bromine (Br2) to the double bond of 5-Tetradecene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature. The bromine adds across the double bond, resulting in the formation of the brominated product.
Industrial Production Methods
In an industrial setting, the production of 5-Tetradecene, 14-bromo- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of bromine in large quantities requires proper safety measures and handling protocols to prevent any hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
5-Tetradecene, 14-bromo- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrobromination to form an alkyne or a different alkene.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the presence of a base such as sodium hydroxide (NaOH) to facilitate the substitution.
Elimination Reactions: Conducted under basic conditions using strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent such as tetrahydrofuran (THF).
Addition Reactions: Performed using reagents like hydrogen bromide (HBr) or halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Substitution Reactions: Formation of alcohols, nitriles, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkynes or different alkenes.
Addition Reactions: Formation of dibromo compounds or other halogenated derivatives.
Scientific Research Applications
5-Tetradecene, 14-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Employed in the study of biological systems and processes, particularly in the investigation of membrane dynamics and lipid interactions.
Medicine: Potential use in the development of pharmaceuticals, especially in the design of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 5-Tetradecene, 14-bromo- involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in the formation of new chemical bonds. The double bond in the compound can also undergo addition reactions, leading to the formation of new products. These interactions are facilitated by the compound’s ability to stabilize transition states and intermediates during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Tetradecene: The parent compound without the bromine atom.
14-Bromo-1-tetradecene: Another brominated derivative with the bromine atom at a different position.
Tetradecane: The fully saturated alkane with no double bonds or bromine atoms.
Uniqueness
5-Tetradecene, 14-bromo- is unique due to the presence of both a double bond and a bromine atom in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The bromine atom also enhances the compound’s reactivity compared to its non-brominated counterparts, providing additional pathways for chemical transformations.
Properties
CAS No. |
62871-10-7 |
|---|---|
Molecular Formula |
C14H27Br |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
14-bromotetradec-5-ene |
InChI |
InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6H,2-4,7-14H2,1H3 |
InChI Key |
DHSVCUOZHAXRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















